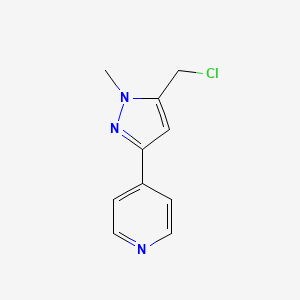

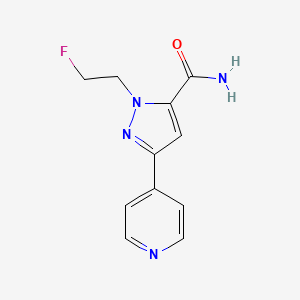

5-(氯甲基)-1-异丙基-3-(噻吩-2-基)-1H-吡唑

描述

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Compounds analogous to thiophene include furan (C4H4O), selenophene (C4H4Se) and pyrrole (C4H4NH), which each vary by the heteroatom in the ring .Chemical Reactions Analysis

Thiophene and its derivatives show a variety of properties and applications . In most of its reactions, it resembles benzene .Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

Synthesis and Functionalization

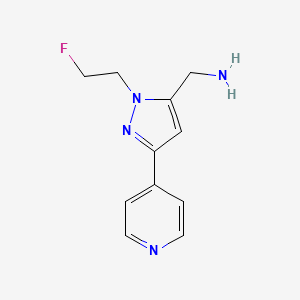

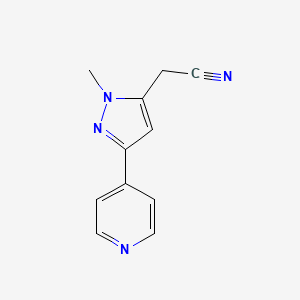

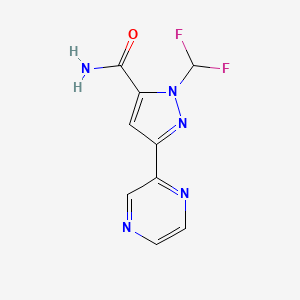

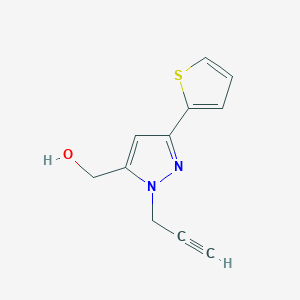

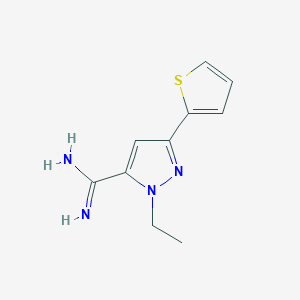

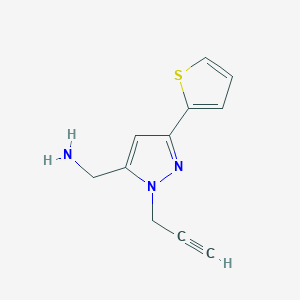

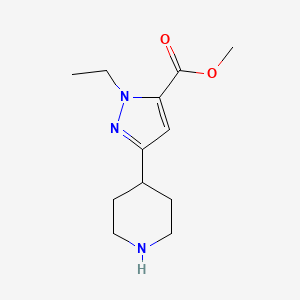

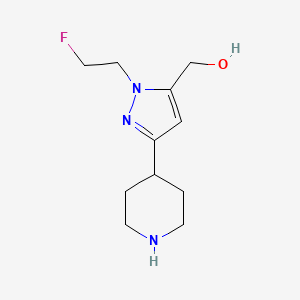

合成具有不同官能基取代基的吡唑,包括5-(氯甲基)-1-异丙基-3-(噻吩-2-基)-1H-吡唑的结构基元,涉及将保护的炔醇与酸氯化物偶联形成炔基酮,然后与肼反应形成吡唑核。该方法允许在C5位置安装各种烷基和芳基基团,并已证明总产率非常高。这些吡唑衍生物中的氯化物可作为有用的前体,通过亲核取代反应进行进一步官能化,产生具有潜在配体应用的衍生物(Grotjahn et al., 2002)。

Ligand Design and Metal Coordination

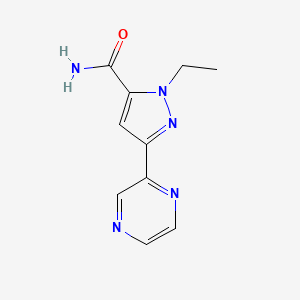

在吡唑环上而不是在环氮上策略性地放置配位侧链,有助于使未与金属结合的环氮及其附加的质子可供氢键作用。这种设计原则对于金属配位化学中配体的开发至关重要,这可能影响催化和材料科学应用(Grotjahn et al., 2002)。

Antioxidant Activity

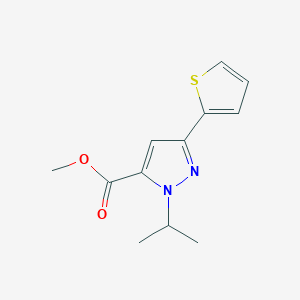

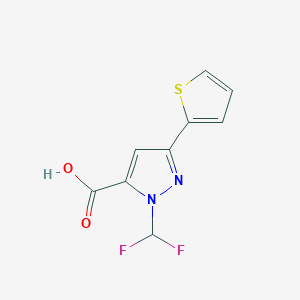

已合成5-(氯甲基)-1-异丙基-3-(噻吩-2-基)-1H-吡唑衍生物,并显示具有潜在的抗氧化性质。这包括通过3-(5-氯噻吩-2-基)-1-(呋喃-2-甲酰)-2,3-二氢-1H-吡唑-4-甲醛与各种取代苯乙酮反应合成的化合物。通过对DPPH的体外测定确认了这些衍生物的抗氧化活性,表明这些衍生物有望成为进一步开发的有前途的抗氧化剂(Prabakaran et al., 2021)。

Antitumor Activity

研究噻吩基吡唑衍生物,其中包含噻吩基团,显示出有希望的抗肿瘤活性。具体来说,已合成某些双吡唑基噻唑,并对肝细胞癌细胞系进行评估,显示出显著的抑制效果。这表明这类化合物在新型癌症治疗药物的开发中具有潜力(Gomha et al., 2016)。

作用机制

未来方向

属性

IUPAC Name |

5-(chloromethyl)-1-propan-2-yl-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2S/c1-8(2)14-9(7-12)6-10(13-14)11-4-3-5-15-11/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVBWVKAWXIEEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。